Superior CYP3A4 Selectivity Window vs. Other CYP Isoforms
In a human liver microsome assay, 3-chloro-N-cyclopropylbenzamide demonstrated a markedly higher IC50 (5,600 nM) for CYP3A4 inhibition compared to its inhibitory activity against CYP2C8 (IC50 = 8,600 nM) and CYP2B6 (IC50 = 20,000 nM) [1]. This indicates a lower potential for clinically relevant drug-drug interactions (DDIs) mediated by CYP3A4, a major metabolic enzyme, relative to other CYP isoforms. This selectivity profile is a critical differentiator from benzamide analogs where the balance of CYP inhibition is unknown or less favorable.
| Evidence Dimension | CYP Enzyme Inhibition (IC50, nM) |
|---|---|
| Target Compound Data | CYP3A4: 5,600 nM; CYP2C8: 8,600 nM; CYP2B6: 20,000 nM |
| Comparator Or Baseline | Comparator: Self vs. CYP2C8 and CYP2B6 |
| Quantified Difference | The IC50 for CYP3A4 is 5,600 nM, compared to 8,600 nM for CYP2C8 and 20,000 nM for CYP2B6. |
| Conditions | Human liver microsomes; substrates: midazolam (CYP3A4), amodiaquine (CYP2C8), bupropion (CYP2B6); preincubation for 5 min followed by NADPH addition [1]. |
Why This Matters
This data allows procurement teams to select a compound with a defined and comparatively safer CYP interaction profile, reducing the risk of metabolic liabilities in downstream in vivo studies.
- [1] BindingDB. BDBM50366391 (3-chloro-N-cyclopropylbenzamide). Cytochrome P450 Inhibition Data. ChEMBL4173088. View Source
